[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol
CAS No.: 1269528-80-4
Cat. No.: VC4502547
Molecular Formula: C11H14FNO
Molecular Weight: 195.237
* For research use only. Not for human or veterinary use.
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol - 1269528-80-4](/images/structure/VC4502547.png)
Specification
CAS No. | 1269528-80-4 |
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Molecular Formula | C11H14FNO |
Molecular Weight | 195.237 |
IUPAC Name | [1-(aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol |
Standard InChI | InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14/h1-4,10,14H,5-7,13H2 |
Standard InChI Key | CQHSKJXEMIFYEG-UHFFFAOYSA-N |
SMILES | C1C(C1(CN)CO)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition
The compound’s molecular formula is C₁₁H₁₄FNO, with a molecular weight of 195.24 g/mol (prior to salt formation). Its hydrochloride salt form, [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride (CAS No. 1798730-81-0), has a molecular weight of 231.69 g/mol and the formula C₁₁H₁₅ClFNO. The structure combines three critical motifs:
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A cyclopropyl ring, which imposes geometric strain and influences conformational rigidity.
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A 4-fluorophenyl group, contributing hydrophobic and electronic effects through fluorine’s electronegativity.
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An aminomethyl-hydroxymethyl side chain, enabling hydrogen bonding and salt formation.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₁H₁₄FNO |
Molecular Weight | 195.24 g/mol |
Salt Form Formula | C₁₁H₁₅ClFNO |
Salt Molecular Weight | 231.69 g/mol |
CAS Number (HCl salt) | 1798730-81-0 |
Physicochemical Properties
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base, a critical feature for bioavailability in drug development. The fluorine atom at the para position of the phenyl ring modulates electron density, potentially affecting π-π stacking interactions with biological targets.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol involves sequential reactions to construct the cyclopropane core and install functional groups. A generalized pathway includes:
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Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction.
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Fluorophenyl Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the 4-fluorophenyl group.
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Aminomethylation: Reductive amination or nucleophilic substitution to attach the aminomethyl moiety.
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Hydroxymethyl Functionalization: Oxidation or hydrolysis steps to introduce the methanol group.
Reaction conditions (temperature, catalysts, and solvents) are carefully optimized to maximize yield and purity, with NMR spectroscopy and mass spectrometry employed for validation.
Catalytic Transfer Hydrogenation
Catalyst | Substrate | Yield (%) | Temperature (°C) |
---|---|---|---|
Ru-MACHO | Benzyl alcohol | 71 | 150 |
Ru-MACHO-BH | Cholesterol | 65 | 110 |
[Ru(p-cymene)Cl₂]₂ | Heteroaryl alcohols | 85–95 | 140 |
Structural and Stereochemical Analysis
Spectroscopic Characterization
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¹H NMR: Peaks between δ 7.4–7.6 ppm correlate with the 4-fluorophenyl aromatic protons. The cyclopropane protons resonate as distinct multiplets near δ 1.2–2.0 ppm due to ring strain.
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¹³C NMR: The cyclopropane carbons appear at δ 15–25 ppm, while the fluorinated aromatic carbon (C-F) is deshielded to δ 162–165 ppm.
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IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹) and O-H (3200–3400 cm⁻¹) confirm the presence of amine and alcohol groups.
Stereochemical Considerations
The cyclopropane ring imposes significant stereoelectronic constraints. Cis and trans diastereomers may form depending on the synthesis route, necessitating chiral chromatography or enantioselective catalysis for resolution.
Hypothesized Biological Activities and Applications
Medicinal Chemistry Prospects
While direct biological data for this compound remain scarce, structural analogs suggest potential applications:
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Anticancer Agents: Cyclopropane derivatives like taxanes exhibit microtubule-stabilizing effects. The fluorophenyl group may enhance binding to kinase domains.
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Neurological Therapeutics: Aminomethyl groups in compounds such as riluzole modulate glutamate release, implying possible neuroprotective effects.
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Antimicrobial Activity: Fluorinated aromatics in fluoroquinolones disrupt DNA gyrase, a mechanism that could extend to this scaffold.
Pharmacokinetic Modeling
In silico predictions using tools like SwissADME indicate:
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LogP: ~2.1 (moderate lipophilicity).
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H-Bond Donors/Acceptors: 2/3, favoring blood-brain barrier permeability.
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Polar Surface Area: 60 Ų, suggesting oral bioavailability.
Research Gaps and Future Directions
Unexplored Synthetic Routes
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Enantioselective Cyclopropanation: Chiral catalysts (e.g., Davies’ dirhodium complexes) could yield enantiopure variants for structure-activity relationship studies.
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Biocatalytic Approaches: Engineered enzymes may enable greener synthesis under aqueous conditions.
Biological Profiling
Priority areas include:
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In vitro Screening: Assays against cancer cell lines (NCI-60) and microbial panels.
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Target Identification: Affinity chromatography or thermal shift assays to pinpoint protein targets.
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